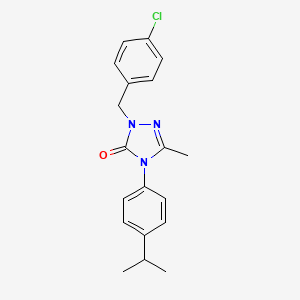

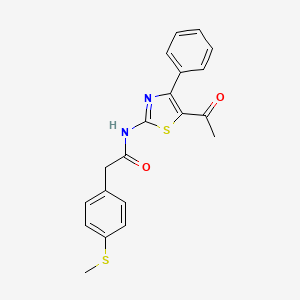

2-(4-chlorobenzyl)-4-(4-isopropylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(4-chlorobenzyl)-4-(4-isopropylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one" is a derivative of the 1,2,4-triazole class, which is known for its diverse pharmacological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their supramolecular features, which can be useful in understanding the compound .

Synthesis Analysis

The synthesis of triazole derivatives typically involves the cyclization of hydrazides and orthoesters or ketones. Although the exact synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized using X-ray diffraction techniques, as seen in the study of 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole . This suggests that a similar approach could be employed for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized by strong intermolecular hydrogen bonds, which contribute to their stability and biological activity. The papers describe the molecular structures of related compounds determined via single crystal XRD, highlighting the presence of strong N-H…O hydrogen bonds and various weak, non-classical hydrogen bonds . These findings can be extrapolated to suggest that the compound may also exhibit similar hydrogen bonding patterns, contributing to its molecular stability.

Chemical Reactions Analysis

Triazole derivatives are known to participate in various chemical reactions due to their reactive nature. The papers do not provide specific reactions for the compound , but the studies of related compounds show that they can engage in hydrogen bonding interactions, which can influence their reactivity . It is reasonable to infer that "this compound" may also undergo similar interactions, affecting its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are closely related to their molecular structure. The papers discuss the spectral features and weak interactions of related compounds, studied through experimental and computational methods . These properties, such as solubility, melting point, and reactivity, are influenced by the molecular framework and the presence of substituents like chloro groups. Although the exact properties of the compound are not detailed, the studies provide a foundation for understanding how such substituents might affect its physical and chemical properties.

Scientific Research Applications

Triazole Derivatives and Their Importance

Triazole derivatives, including compounds like 2-(4-chlorobenzyl)-4-(4-isopropylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, have been a focus of extensive research due to their wide range of biological activities. These activities include anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, as well as activity against several neglected diseases. The triazole core structure allows for various structural variations, contributing to the diverse biological activities observed in these compounds. Research has been directed towards developing new synthetic methods and evaluating potential uses for triazole derivatives in treating new diseases and addressing the challenges posed by resistant bacteria and neglected diseases affecting vulnerable populations (Ferreira et al., 2013).

Synthesis and Biological Features of 1,2,4-Triazole Derivatives

The chemistry of 1,2,4-triazoles is an area of ongoing research, with efforts to find more rational ways of synthesizing biologically active substances. Recent studies have highlighted the antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities of 1,2,4-triazole derivatives. The direction of modern organic synthesis indicates the potential for chemical modeling of 1,2,4-triazoles, showcasing their importance in developing new therapeutic agents (Ohloblina, 2022).

Physico-chemical Properties and Applications

The synthesis and study of physico-chemical properties of 1,2,4-triazole derivatives reveal their significance not only in pharmaceutical, medical, and veterinary fields but also in engineering, metallurgy, and agriculture. These derivatives are utilized in various applications, including as components in optical materials, photosensitizers, coloring agents, antioxidants, and corrosion inhibitors, highlighting their broad utility beyond biological activities (Parchenko, 2019).

Eco-friendly Synthesis and Applications

Recent advancements in the eco-friendly synthesis of triazole derivatives underscore the importance of sustainable chemical processes. Eco-friendly methods, such as microwave irradiation and the use of easily recoverable catalysts, have been developed for synthesizing 1,2,3-triazoles. These methods offer advantages like shorter reaction times, easier work-up, and higher yields, demonstrating the potential for industrial synthesis of drugs and other applications using 1,2,3-triazoles (de Souza et al., 2019).

properties

IUPAC Name |

2-[(4-chlorophenyl)methyl]-5-methyl-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O/c1-13(2)16-6-10-18(11-7-16)23-14(3)21-22(19(23)24)12-15-4-8-17(20)9-5-15/h4-11,13H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWYEONCQPCCMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC=C(C=C2)C(C)C)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide](/img/structure/B2530817.png)

![2-Methyl-4-[(pyrrolidin-2-yl)methoxy]-6-(trifluoromethyl)pyrimidine](/img/structure/B2530819.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2530821.png)

![Methyl 4-((4-oxo-9-(2,2,6,6-tetramethylpiperidin-4-yl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2530822.png)

![8-methoxy-3-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2530823.png)

![4-Hydrazino-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2530832.png)

![3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2530838.png)